molecular formula C20H18BrClN2O3S B308022 (5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one

(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one

Cat. No. B308022
M. Wt: 481.8 g/mol
InChI Key: IDDQFXKJQYYSJV-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one, also known as BEMT, is a synthetic compound with potential therapeutic applications. It belongs to the class of thiazole derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of (5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one is not fully understood. However, studies have suggested that it works by inhibiting various signaling pathways involved in cancer progression and inflammation. It has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. (5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one has also been found to activate the p53 pathway, which is involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as reduce the infiltration of immune cells into inflamed tissues. (5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one has been found to be non-toxic to normal cells, which makes it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one in lab experiments is its potential therapeutic applications. It has been extensively studied for its anticancer and anti-inflammatory activities, which makes it a promising candidate for drug development. Another advantage is its non-toxicity to normal cells, which makes it a safer option compared to other chemotherapeutic agents.
However, there are also limitations to using (5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one in lab experiments. One of the limitations is its low solubility in water, which makes it difficult to administer in vivo. Another limitation is its limited stability, which makes it difficult to store for long periods of time.

Future Directions

There are several future directions for research on (5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one. One direction is to explore its potential applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Another direction is to optimize its chemical structure to improve its solubility and stability. Additionally, further studies are needed to fully understand its mechanism of action and identify potential drug targets. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, (5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one is a synthetic compound with potential therapeutic applications in various diseases. It has been extensively studied for its anticancer and anti-inflammatory activities and has been found to be non-toxic to normal cells. While there are limitations to using (5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one in lab experiments, there are also several future directions for research that could lead to the development of new drugs.

Synthesis Methods

The synthesis of (5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one involves the reaction of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with 3-chloro-2-methylaniline in the presence of thiosemicarbazide. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield (5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one. The purity and yield of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one has been studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its anticancer activity. Studies have shown that (5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one inhibits the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression.
(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one has also been studied for its anti-inflammatory activity. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the infiltration of immune cells into inflamed tissues. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

Product Name

(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one

Molecular Formula

C20H18BrClN2O3S

Molecular Weight

481.8 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C20H18BrClN2O3S/c1-4-27-18-13(21)8-12(9-16(18)26-3)10-17-19(25)24-20(28-17)23-15-7-5-6-14(22)11(15)2/h5-10H,4H2,1-3H3,(H,23,24,25)/b17-10-

InChI Key

IDDQFXKJQYYSJV-YVLHZVERSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)N=C(S2)NC3=C(C(=CC=C3)Cl)C)OC

SMILES

CCOC1=C(C=C(C=C1Br)C=C2C(=O)N=C(S2)NC3=C(C(=CC=C3)Cl)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=C2C(=O)N=C(S2)NC3=C(C(=CC=C3)Cl)C)OC

Origin of Product

United States

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